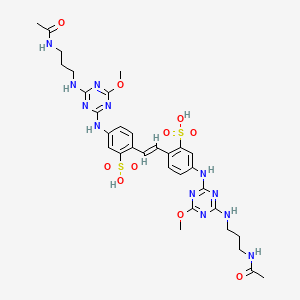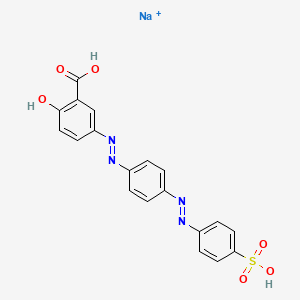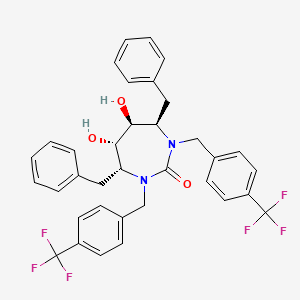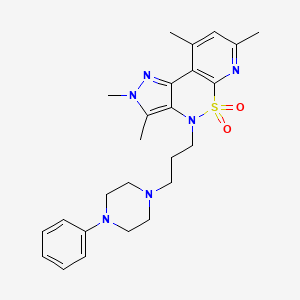
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of the ring(s)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the piperazinyl and phenyl groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: Oxidation of specific sites to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Common products include various substituted derivatives and oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Biological Probes: Used as probes to study biological processes and interactions.
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Medicine
Therapeutics: Investigated for its therapeutic properties and potential as a drug candidate.
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic compounds.
Polymer Science:
Mecanismo De Acción
The mechanism of action of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
DNA Intercalation: Binding to DNA and affecting its function and replication.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyridines: Compounds with similar pyrazolo and pyridine ring structures.
Thiazines: Compounds containing the thiazine ring system.
Piperazine Derivatives: Compounds with the piperazine functional group.
Uniqueness
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
164357-33-9 |
|---|---|
Fórmula molecular |
C25H32N6O2S |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
4,5,11,13-tetramethyl-7-[3-(4-phenylpiperazin-1-yl)propyl]-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide |
InChI |
InChI=1S/C25H32N6O2S/c1-18-17-19(2)26-25-22(18)23-24(20(3)28(4)27-23)31(34(25,32)33)12-8-11-29-13-15-30(16-14-29)21-9-6-5-7-10-21/h5-7,9-10,17H,8,11-16H2,1-4H3 |
Clave InChI |
GIGSAJGJJQNXBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


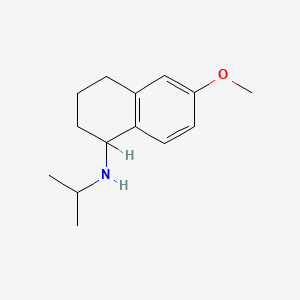

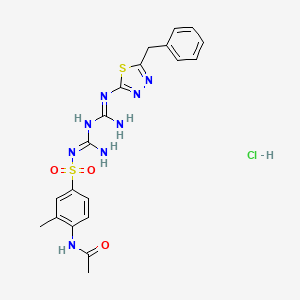

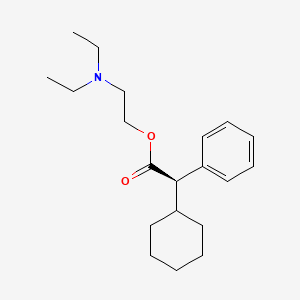
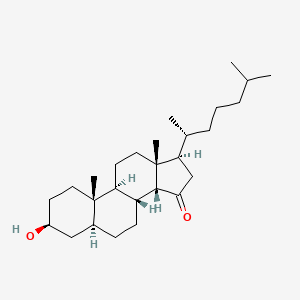
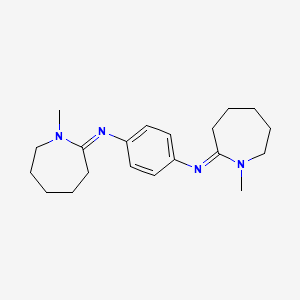
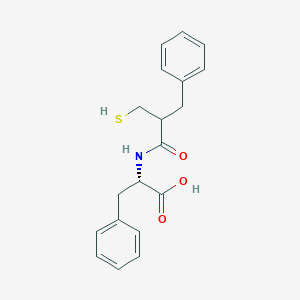
![9-(2-chlorophenyl)-3-methyl-N-morpholin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12721371.png)

